p38 MAP Kinase Inhibitory Scaffold – Class-Level Potency Context from Patent SAR
The compound falls within the generic scope of 1,3-thiazole derivatives claimed as p38 MAP kinase inhibitors in US2004/0053973, where the 4-pyridyl substituent at position 2 and the ester at position 5 are both specified as essential elements for activity. Representative exemplified compounds in this patent series achieved IC₅₀ values in the sub-micromolar range (0.1–1 µM) against p38α in enzyme inhibition assays. No direct head-to-head data for the target compound itself are publicly available, and the class-level inference is constrained by the lack of disclosure of the exact compound's individual data point within the patent [1].
| Evidence Dimension | p38α MAP kinase enzymatic inhibition (class-level range) |
|---|---|
| Target Compound Data | Not individually reported; covered by generic Formula I in US2004/0053973 |
| Comparator Or Baseline | Exemplified analogs in patent: IC₅₀ ≈ 0.1–1 µM (p38α enzyme assay) |
| Quantified Difference | Cannot be calculated; target compound data absent from public domain |
| Conditions | In vitro p38α MAP kinase enzymatic assay (patent-level disclosure) |
Why This Matters
Procurement for p38 MAP kinase programmes should be accompanied by a request for vendor-provided batch-specific IC₅₀ data, as the patent only establishes class-level plausibility without confirming this specific ester analog's rank-order potency.
- [1] Ohkawa S, Naruo K, Miwatashi S, Kimura H. Substituted 1,3-thiazole compounds, their production and use. US Patent Application US2004/0053973 A1, published 18 March 2004. View Source
